![molecular formula C17H14FN3O2 B11400895 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B11400895.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
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Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in solvents such as ethanol, methanol, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1,2,4-oxadiazole: A related compound with similar structural features but lacking the phenylpropanamide group.
2-(4-Fluorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with a different substitution pattern on the phenyl ring.
Uniqueness
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is unique due to its specific combination of the oxadiazole ring, fluorophenyl group, and phenylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
SMDJNZQFXHACIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
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